6-Bromo-4-methoxyindole-3-acetic acid
Description
6-Bromo-4-methoxyindole-3-acetic acid is a halogenated indole derivative featuring a bromine substituent at position 6, a methoxy group at position 4, and an acetic acid moiety at position 3 of the indole ring. Such compounds are often explored for their bioactivity, including enzyme inhibition or receptor modulation, owing to the electron-withdrawing effects of bromine and the steric/electronic contributions of methoxy groups .
Properties
IUPAC Name |
2-(6-bromo-4-methoxy-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-16-9-4-7(12)3-8-11(9)6(5-13-8)2-10(14)15/h3-5,13H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVLLOSCRGHYTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=CN2)CC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methoxyindole-3-acetic acid typically involves the bromination of 4-methoxyindole followed by the introduction of an acetic acid moiety. One common method starts with 4-methoxyindole, which is brominated using bromine in the presence of a suitable solvent like acetic acid. The resulting 6-bromo-4-methoxyindole is then subjected to a Friedel-Crafts acylation reaction with chloroacetic acid to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be fine-tuned to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-methoxyindole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.
Major Products
Oxidation: 6-Hydroxy-4-methoxyindole-3-acetic acid.
Reduction: 4-Methoxyindole-3-acetic acid.
Substitution: 6-Substituted-4-methoxyindole-3-acetic acid derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Bromo-4-methoxyindole-3-acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on plant growth and development due to its structural similarity to indole-3-acetic acid.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 6-Bromo-4-methoxyindole-3-acetic acid is not fully understood, but it is believed to interact with specific molecular targets in plants and possibly in mammalian cells. The bromine and methoxy groups may enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. In plants, it may mimic the action of indole-3-acetic acid, promoting cell elongation and division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Differences and Similarities
The compound’s closest analogs include brominated indoles and indazoles with variations in substituent positions, functional groups, and heterocyclic cores. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison
Functional Group Impact
- Acetic Acid vs. Carboxylic Acid/Esters : The acetic acid side chain (CH2COOH) in the target compound may enhance solubility in polar solvents compared to direct carboxylic acid derivatives (e.g., 4-Bromo-1H-indole-6-carboxylic acid). Esters like Methyl 4-bromo-1H-indole-6-carboxylate are typically more lipophilic, favoring membrane permeability .
- Aldehyde Group : The carbaldehyde analog (6-Bromo-4-methoxy-1H-indole-3-carbaldehyde) is reactive in condensation reactions, unlike the acetic acid derivative, which is more stable but less electrophilic .
Heterocycle Variations
- Indole vs. Indazole : The indazole core in 6-Bromo-4-methoxy-3-(1H)indazole carboxylic acid introduces an additional nitrogen atom, altering electronic properties and hydrogen-bonding capacity. Indazoles often exhibit enhanced metabolic stability compared to indoles but may face synthetic challenges .
Substituent Position Effects
- Bromine Position : Bromine at position 6 (target compound) versus 4 (e.g., 4-Bromo-1H-indole-6-carboxylic acid) influences steric interactions and electronic effects. Bromine at position 6 may hinder electrophilic substitution at the indole’s reactive C-3 position.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
